molecular formula C21H25N3O3 B12178551 3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B12178551
M. Wt: 367.4 g/mol
InChI Key: YWDJIZFGKZZWRH-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is an organic compound with a complex structure that includes both benzimidazole and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C21H25N3O3/c1-13(2)21-23-16-8-7-15(12-17(16)24-21)22-20(25)10-6-14-5-9-18(26-3)19(11-14)27-4/h5,7-9,11-13H,6,10H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

YWDJIZFGKZZWRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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